4-(3-Chloropyridin-2-yl)benzaldehyde

Beschreibung

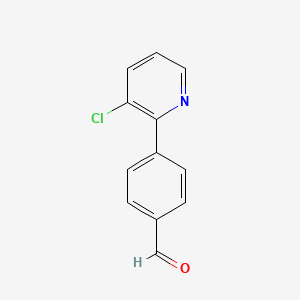

4-(3-Chloropyridin-2-yl)benzaldehyde is a heteroaromatic aldehyde featuring a pyridinyl moiety substituted with a chlorine atom at the 3-position and a benzaldehyde group at the 4-position. Its structure combines electron-withdrawing (chlorine) and electron-donating (pyridine) effects, influencing its reactivity in condensation, cyclization, and coupling reactions.

Eigenschaften

CAS-Nummer |

847446-86-0 |

|---|---|

Molekularformel |

C12H8ClNO |

Molekulargewicht |

217.65 g/mol |

IUPAC-Name |

4-(3-chloropyridin-2-yl)benzaldehyde |

InChI |

InChI=1S/C12H8ClNO/c13-11-2-1-7-14-12(11)10-5-3-9(8-15)4-6-10/h1-8H |

InChI-Schlüssel |

YIFFQBGLZFQCDS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

Comparison with 4-(N,N-Dimethylamino)benzaldehyde (7a)

- Structure: Replaces the 3-chloropyridinyl group with a dimethylamino substituent.

- Reactivity: The dimethylamino group is strongly electron-donating, enhancing the aldehyde’s nucleophilicity in condensation reactions. For example, in reactions with indolo-thiopyrylium precursors, 7a achieved a 78% yield for product 8a under reflux in methanol .

Comparison with 4-[18F]Fluorobenzaldehyde

- Structure : Substitutes the pyridinyl-chlorine group with a fluorine atom.

- Application : Used in radiopharmaceutical synthesis due to fluorine-18’s positron-emitting properties. Radiolabeling with 4-[18F]fluorobenzaldehyde achieved a 76% HPLC yield in coupling reactions with phosphonic acid diesters .

- Contrast : The chlorine atom in 4-(3-Chloropyridin-2-yl)benzaldehyde may hinder radiolabeling efficiency but could improve stability in agrochemical applications.

Volatile Organic Compound (VOC) Profiles

Benzaldehyde derivatives are often analyzed for VOC emissions. In agricultural studies, benzaldehyde itself was weakly associated with 2-acetyl-1-pyrroline (2-AP), a rice aroma compound, with only 5 out of 16 VOCs overlapping in two analytical methods .

Data Table: Key Properties of Compared Compounds

Notes

- The evidence provided spans agricultural, radiopharmaceutical, and synthetic organic chemistry contexts, highlighting the versatility of benzaldehyde derivatives.

- Structural differences (e.g., chlorine vs. fluorine vs. amino groups) profoundly impact application suitability, emphasizing the need for tailored synthetic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.